molecular formula C25H18N2O4 B2435794 3-(benzofuran-2-carboxamido)-N-(p-tolyl)benzofuran-2-carboxamide CAS No. 862978-54-9

3-(benzofuran-2-carboxamido)-N-(p-tolyl)benzofuran-2-carboxamide

Cat. No.: B2435794
CAS No.: 862978-54-9
M. Wt: 410.429
InChI Key: RGQOWNPMXVKZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzofuran-2-carboxamido)-N-(p-tolyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C25H18N2O4 and its molecular weight is 410.429. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A series of new benzofuran carboxamide derivatives, including 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide, were synthesized and evaluated for various biological activities. These compounds underwent in vitro testing for antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. The compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, highlighting the diverse potential applications of benzofuran carboxamide derivatives in scientific research (Lavanya et al., 2017).

Antimicrobial Screening

Another study focused on the synthesis of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, which were subjected to in vitro antibacterial activity screening against pathogenic bacteria like S. aureus and E. coli. These compounds were characterized by 1H NMR, 13C NMR, IR, and mass spectra, contributing to the understanding of benzofuran carboxamide derivatives' antimicrobial properties (Idrees et al., 2020).

Molecular Docking and Biological Activities

Molecular docking studies, along with structural and spectroscopic property analyses of benzofuran-carboxylic acids derivatives, were conducted to assess their biological activities. These studies involved DFT calculations, Hirshfeld surfaces, topological analysis, and natural bond orbital studies, providing insights into the compounds' potential as inhibitors against cancer and microbial diseases (Sagaama et al., 2020).

Anti-inflammatory, Analgesic, and Antipyretic Agents

Benzofuran-2-carboxamides were synthesized and tested for their in vivo anti-inflammatory, analgesic, and antipyretic activities. This study highlighted some derivatives that exhibited potent activities, demonstrating the therapeutic potential of benzofuran carboxamide derivatives in treating inflammation, pain, and fever (Xie et al., 2014).

Cholinesterase Inhibitory Activity

A series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized and evaluated as cholinesterase inhibitors. These compounds showed potent inhibitory effects on butyrylcholinesterase, with some also demonstrating good inhibitory effects on Aβ self-aggregation, suggesting potential applications in treating neurodegenerative diseases (Abedinifar et al., 2018).

Properties

IUPAC Name

3-(1-benzofuran-2-carbonylamino)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O4/c1-15-10-12-17(13-11-15)26-25(29)23-22(18-7-3-5-9-20(18)31-23)27-24(28)21-14-16-6-2-4-8-19(16)30-21/h2-14H,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQOWNPMXVKZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.